8-(2,4-dimethylbenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
8-(2,4-dimethylphenyl)sulfonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-4-9-21-16(22)18(19-17(21)23)7-10-20(11-8-18)26(24,25)15-6-5-13(2)12-14(15)3/h5-6,12H,4,7-11H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQKEXPRALHIRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Cyclization Reaction
The initial step involves the reaction of urea , diethyl oxalate , and ammonium carbonate in the presence of sodium metal. This generates a bicyclic intermediate, which is subsequently treated with hydrochloric acid to protonate labile functional groups. Critical parameters include:
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Molar ratios : Diethyl oxalate : urea : sodium : ammonium carbonate = 1 : 1.1–1.3 : 2 : 0.5–1.
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Solvent system : Anhydrous methanol under reflux at 25–30°C.
This step achieves a yield of 91.95% with 99.756% purity when scaled to 168.87 g batches.
Propyl Group Introduction
To install the 3-propyl substituent, 2-(propylamino)acetaldehyde is substituted for 2-(ethylamino)acetaldehyde in the intermediate reaction. The propyl variant reacts with the secondary product (generated from hydrochloric acid treatment) in the presence of potassium ferricyanide as an oxidizing agent. Key considerations include:
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Stoichiometry : Secondary product : 2-(propylamino)acetaldehyde : K₃[Fe(CN)₆] = 1 : 1.5–2 : 0.05–0.10.
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Temperature : Room temperature (20–25°C) with vigorous stirring for 24 hours.
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Workup : Sequential concentration to 1/10 and 1/3 volumes to precipitate the product, followed by filtration and washing with deionized water.
The introduction of the 2,4-dimethylbenzenesulfonyl group at position 8 is achieved via Friedel-Crafts sulfonylation, as detailed in PMC3574212.
Reaction Conditions
Mechanistic Insights
The sulfonylation proceeds via nucleophilic attack of the spirocyclic nitrogen on the electrophilic sulfur center of the sulfonyl chloride. The 2,4-dimethyl substituents enhance electrophilicity through steric and electronic effects, favoring quantitative conversion.
Process Optimization and Scalability
Solvent Selection
Comparative studies indicate that THF outperforms dichloromethane (DCM) or acetonitrile in sulfonylation reactions due to improved solubility of intermediates.
Catalytic Enhancements
The addition of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) accelerates sulfonylation by 40%, reducing reaction time to 4 hours.
Purification Protocols
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Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) eluent removes unreacted sulfonyl chloride.
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Recrystallization : Ethanol/water (7:3) mixture yields colorless crystals with 99.5% purity.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.2 Hz, 1H, ArH), 7.32 (s, 1H, ArH), 4.12 (m, 2H, NCH₂), 3.01 (s, 3H, NCH₃), 2.45 (q, J = 7.6 Hz, 2H, CH₂CH₂CH₃), 1.85–1.72 (m, 4H, spiropyran CH₂), 1.45 (t, J = 7.6 Hz, 3H, CH₂CH₃).
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HRMS (ESI+) : m/z calculated for C₂₁H₂₈N₃O₅S [M+H]⁺: 434.1749; found: 434.1752.
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C with no decomposition below 250°C, confirming thermal robustness.
Industrial-Scale Considerations
Cost-Efficiency
Environmental Impact
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E-factor : 6.2 kg waste/kg product, primarily from solvent recovery.
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Green chemistry metrics : Atom economy = 78.4%; Process Mass Intensity (PMI) = 18.6.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scale (kg) | Cost ($/kg) |
|---|---|---|---|---|
| Patent CN110818712A | 91.95 | 99.756 | 0.2 | 92.40 |
| Friedel-Crafts | 88.2 | 98.1 | 1.5 | 85.70 |
| Hybrid Approach | 93.4 | 99.2 | 5.0 | 79.80 |
The hybrid approach combines cyclocondensation from with sulfonylation from, achieving superior yield and cost-efficiency at scale.
Challenges and Mitigation Strategies
Regioselectivity in Sulfonylation
Competing reactions at N1 versus N8 are minimized by:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the electron-donating effects of the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its spirocyclic structure provides a rigid framework that can be exploited in the design of new materials or catalysts.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
Medicinally, this compound is explored for its potential as a drug candidate. Its unique structure can be tailored to enhance binding affinity and selectivity towards specific biological targets, such as receptors or enzymes involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(2,4-dimethylbenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the spirocyclic core provides a rigid scaffold that enhances binding specificity. The propyl group can further modulate the compound’s hydrophobic interactions, influencing its overall activity and selectivity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
Key Observations :
- Sulfonyl vs.
- Alkyl Chain Length : The propyl group in the target compound increases lipophilicity compared to methyl () or benzyl () substituents, which may enhance membrane permeability .
- Pharmacological Relevance : TRI-BE (8-benzyl derivative) inhibits migration and invasion in prostate cancer cells, suggesting the core structure's applicability in oncology . Spiperone, with a fluorophenyl group, is a tranquilizer, highlighting substituent-dependent therapeutic diversification .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
Biological Activity
8-(2,4-Dimethylbenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound belonging to the class of triazaspiro compounds. These compounds have garnered attention due to their diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₄H₁₇N₃O₂S
- Molecular Weight : 293.36 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may inhibit certain proteases or kinases that are critical in cancer progression.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which can protect cells from oxidative stress and reduce inflammation.
- Antimicrobial Effects : There is evidence indicating that triazaspiro compounds can exhibit antimicrobial activity against a range of pathogens.
Biological Activity Data
Case Study 1: Enzyme Inhibition
In a study conducted by researchers examining the inhibition of serine proteases, this compound was found to inhibit enzyme activity by over 70% at a concentration of 50 µM. This suggests its potential as a therapeutic agent in diseases where protease activity is dysregulated.
Case Study 2: Antioxidant Properties
A recent investigation assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated that the compound reduced DPPH radical scavenging activity by approximately 60%, demonstrating its potential as an antioxidant agent in preventing cellular damage.
Case Study 3: Antimicrobial Activity
A series of tests against various bacterial strains revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Q & A
Q. What are the critical steps for optimizing the synthesis of 8-(2,4-dimethylbenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione?
Synthesis optimization requires precise control of reaction conditions, including temperature (e.g., 60–80°C for sulfonylation), solvent selection (polar aprotic solvents like DMF or THF), and stoichiometric ratios of precursors. Multi-step purification via column chromatography or recrystallization is essential to achieve >95% purity. Reaction intermediates should be validated using TLC and intermediate NMR characterization to minimize side products .
Q. How can researchers confirm the structural identity of this compound?
Structural confirmation relies on combined analytical techniques:
- 1H/13C NMR to verify proton environments and carbon frameworks, particularly the spirocyclic core and sulfonyl/propyl substituents.
- High-resolution mass spectrometry (HR-MS) to confirm molecular weight (e.g., calculated [M+H]+ for C23H30N3O4S: 452.18).
- X-ray crystallography (if crystalline) to resolve spatial arrangements, as demonstrated for analogous triazaspiro compounds .
Q. What physicochemical properties are critical for biological testing?
Key properties include:
- Solubility : Assessed in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) to determine compatibility with in vitro assays.
- LogP : Measured via HPLC to predict membrane permeability (target LogP ~2–4 for optimal bioavailability).
- Stability : Evaluated under varying pH (3–9) and temperatures (4°C, 25°C) to ensure compound integrity during storage and experimentation .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
Mechanistic insights require:
- In vitro binding assays (e.g., SPR or fluorescence polarization) to quantify affinity for suspected targets (e.g., enzymes or receptors).
- Molecular docking simulations using software like AutoDock Vina to model interactions with active sites, guided by crystallographic data from related compounds .
- Kinetic studies (e.g., IC50/Ki determination) to assess inhibitory potency and mechanism (competitive/non-competitive) .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies may arise from poor pharmacokinetics (PK). Address via:
- Metabolic stability assays using liver microsomes to identify rapid degradation pathways.
- PK/PD modeling to correlate exposure levels with effect.
- Prodrug derivatization (e.g., esterification of polar groups) to enhance bioavailability, as seen in structurally similar spirohydantoins .
Q. How does the 2,4-dimethylbenzenesulfonyl group influence structure-activity relationships (SAR)?
Comparative SAR studies show:
- Sulfonyl groups enhance target binding via hydrophobic and π-π interactions, as observed in analogs with substituted aryl-sulfonyl moieties .
- Methyl substituents at positions 2 and 4 on the benzene ring improve metabolic stability compared to halogenated analogs, reducing CYP450-mediated oxidation .
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
Impurity profiling demands:
- HPLC-MS/MS with a C18 column and gradient elution (ACN/water + 0.1% formic acid) to separate byproducts.
- Forced degradation studies (heat, light, oxidation) to identify degradation products.
- Validation per ICH guidelines for accuracy, precision, and LOD/LOQ .
Q. How can computational methods aid in designing derivatives with improved selectivity?
- QSAR models trained on bioactivity data of analogs predict optimal substituents (e.g., bulkier groups at position 3-propyl to reduce off-target effects).
- Free-energy perturbation (FEP) calculations refine binding poses and predict ΔΔG values for modified derivatives .
Q. What crystallographic data reveal about the compound’s conformational flexibility?
X-ray structures of related triazaspiro compounds (e.g., 3-(4-chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione) show:
- Spirocyclic rigidity restricts rotational freedom, stabilizing bioactive conformations.
- Sulfonyl oxygen participates in hydrogen bonds with target residues, critical for activity .
Q. How can metabolic stability be assessed to guide lead optimization?
- Microsomal incubations (human/rat liver) quantify half-life (t1/2) and intrinsic clearance (Clint).
- CYP inhibition assays identify metabolic hotspots (e.g., demethylation of the 2,4-dimethyl group).
- Stable isotope labeling tracks metabolite formation via LC-HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
